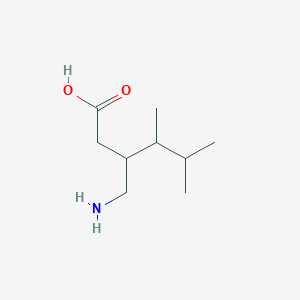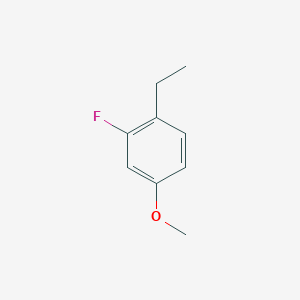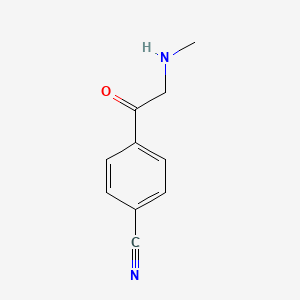![molecular formula C17H17NO B8757311 (5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one CAS No. 1038924-62-7](/img/structure/B8757311.png)
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Descripción general
Descripción
LCZ696 intermediate is a key compound in the synthesis of LCZ696, a novel angiotensin receptor-neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the production of this therapeutic agent, ensuring the efficacy and safety of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 intermediate involves several steps. One method includes the addition of a compound to ethyl alcohol, followed by the addition of lithium hydroxide and pure water. The mixture is then subjected to heat insulation reaction at 78 to 82°C for 1 to 2 hours. After cooling, active carbon is added for decolorization, and the temperature is raised to 80 to 85°C for heat insulation backflow for 1 to 3 hours. The solution is then filtered, and citric acid monohydrate or citric acid water solution is added. The reaction is stopped, and the mixture is subjected to heat insulation backflow for another 1 to 2 hours at 80 to 85°C. Finally, the product is crystallized, filtered, and dried to obtain a pure white solid compound .
Industrial Production Methods
In industrial production, the preparation method of LCZ696 intermediate is optimized to improve yield and reduce costs. The use of cheap metallic catalysts and chiral ligands ensures high-purity product generation with a high diastereoisomer ratio .
Análisis De Reacciones Químicas
Types of Reactions
LCZ696 intermediate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium hydroxide, citric acid, and various metallic catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include the final LCZ696 intermediate, which is then used in the synthesis of the therapeutic agent LCZ696.
Aplicaciones Científicas De Investigación
LCZ696 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic compounds.
Biology: Studied for its role in inhibiting neprilysin and angiotensin receptors.
Medicine: Integral in the production of LCZ696, which is used to treat heart failure.
Industry: Employed in the large-scale production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of LCZ696 involves the inhibition of neprilysin and angiotensin receptors. Neprilysin is a trans-membrane zinc-dependent metalloproteinase that inactivates numerous peptide hormones. LCZ696 blocks both angiotensin receptor type 1 and neprilysin, preventing the degradation of natriuretic peptides and other endogenous peptides. This dual inhibition leads to the modulation of inflammatory and oxidative signaling, reducing the progression of diseases such as atherosclerosis .
Comparación Con Compuestos Similares
LCZ696 intermediate is unique due to its dual inhibition mechanism. Similar compounds include:
Valsartan: An angiotensin receptor blocker.
Sacubitril: A neprilysin inhibitor.
Enalapril: An angiotensin-converting enzyme inhibitor.
LCZ696 combines the effects of valsartan and sacubitril, providing a more comprehensive approach to treating heart failure compared to using either compound alone .
Propiedades
Número CAS |
1038924-62-7 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |
Clave InChI |
SOBIWLIICMUXJK-MRXNPFEDSA-N |
SMILES isomérico |
C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
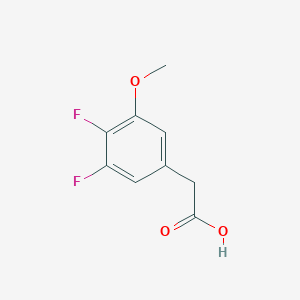
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)
![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)


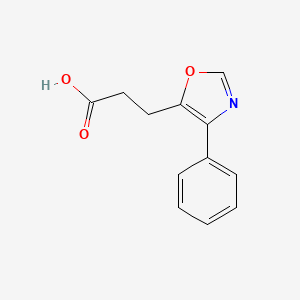
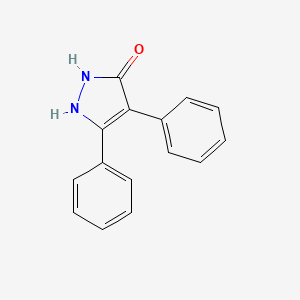
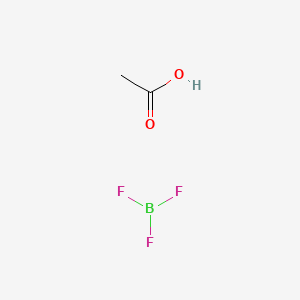
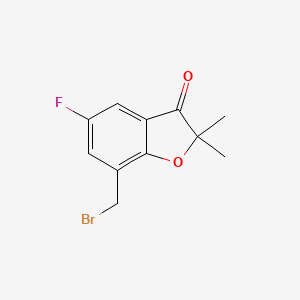
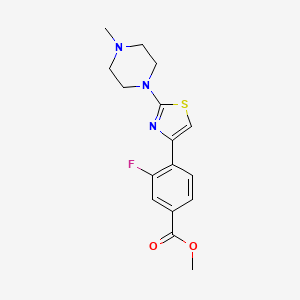
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
